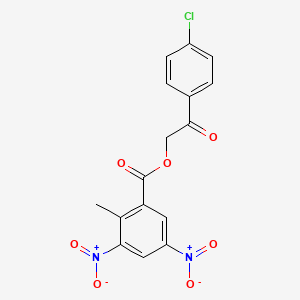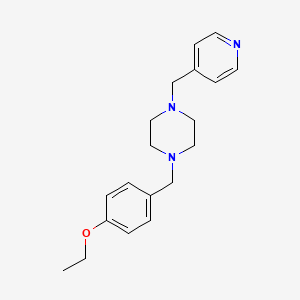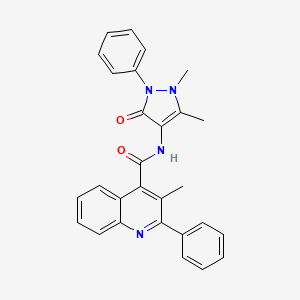![molecular formula C26H23N5O3 B10888528 3-(4-methoxyphenyl)-6-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10888528.png)
3-(4-methoxyphenyl)-6-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of isoxazole, pyridine, and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyridine intermediates, followed by their coupling with the pyrazole derivative. Key steps include:
Formation of Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction.
Pyridine Synthesis: The pyridine ring can be synthesized via Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the isoxazole and pyridine intermediates with the pyrazole derivative under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or H2/Pd (hydrogenation with palladium catalyst) are common.
Substitution: Conditions typically involve the use of a Lewis acid catalyst like AlCl3 (aluminium chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.
Applications De Recherche Scientifique
3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl Methyl Carbinol: This compound shares the methoxyphenyl group but lacks the complex ring structure.
1-(4-Methoxyphenyl)ethanol: Similar in having the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of isoxazole, pyridine, and pyrazole rings, which confer specific chemical and biological properties not found in simpler compounds.
Propriétés
Formule moléculaire |
C26H23N5O3 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-16-4-6-18(7-5-16)14-31-15-20(13-27-31)29-25(32)22-12-17(2)28-26-23(22)24(30-34-26)19-8-10-21(33-3)11-9-19/h4-13,15H,14H2,1-3H3,(H,29,32) |
Clé InChI |
FRWWJETVGGUEGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C4C(=NOC4=NC(=C3)C)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10888451.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine](/img/structure/B10888455.png)




![ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate](/img/structure/B10888491.png)
![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone](/img/structure/B10888501.png)
![1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10888505.png)
amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B10888511.png)
![1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone](/img/structure/B10888512.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10888513.png)
![3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10888519.png)
![7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10888521.png)
